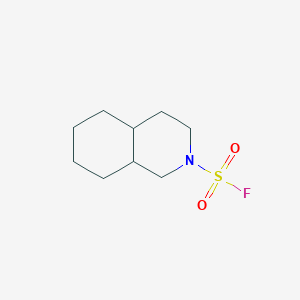

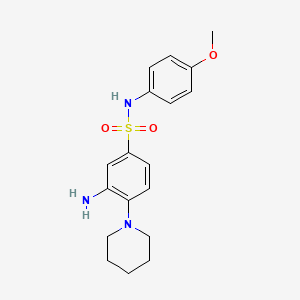

3,4,4a,5,6,7,8,8a-Octahydro-1H-isoquinoline-2-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4,4a,5,6,7,8,8a-Octahydro-1H-isoquinoline-2-sulfonyl fluoride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a complex organic compound that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Sulfones

Researchers have explored the synthesis of quinoline and isoquinoline derivatives, including sulfones, sulfonamides, and sulfonyl fluorides, highlighting their significant role in medicinal chemistry. The synthesis involves selective furnishing of C2-substituted sulfones from sodium tert-butyldimethyl silyloxymethylsulfinate reactions, demonstrating broad applicability and scalability in the creation of these compounds for various medicinal applications (Patel, Laha, & Moschitto, 2022).

Development of Fluorescence Sensors

Studies on Lewis acidic organostiboranes containing biphenylene phenylantimony(V) moieties have shown their potential in fluorescence turn-on sensing of fluoride in drinking water. This research underscores the importance of developing sensitive and selective sensors for fluoride, which is crucial for public health and environmental monitoring (Hirai & Gabbaï, 2014).

Electrosynthesis Techniques

The electrochemical oxidative coupling of thiols and potassium fluoride presents an innovative and environmentally friendly method for synthesizing sulfonyl fluorides. This approach uses widely available materials and mild conditions, showcasing an efficient pathway towards the generation of these functional groups without the need for additional oxidants or catalysts (Laudadio et al., 2019).

Advanced Oxidation and Reduction Treatability

Research on 6:2 fluorotelomer sulfonic acid (6:2 FTS) demonstrates the potential of advanced oxidation and reduction technologies, such as ultraviolet/persulfate (UV/PS) and ultraviolet/sulfite (UV/SF), for the degradability of fluorotelomer compounds. These findings are essential for understanding the environmental impact and treatability of fluorotelomer-based compounds, providing insights into effective degradation pathways (Bao et al., 2020).

Fluoride Sensing in Analytical Chemistry

A novel spectrofluorimetric method for determining trace amounts of fluoride based on the fluorescence inhibition of the Al(III)-8-hydroxyquinoline-5-sulphonic acid complex by fluoride has been developed. This method offers high selectivity, simplicity, and rapidity, highlighting its application in water and toothpaste analysis, which is crucial for monitoring fluoride levels in consumer products and the environment (Zhang, 2013).

Propiedades

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h8-9H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOXGONYDOMMAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CN(CCC2C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,4a,5,6,7,8,8a-Octahydro-1H-isoquinoline-2-sulfonyl fluoride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2783782.png)

![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(m-tolyl)acetamide](/img/structure/B2783784.png)

![N-[[4-(2,2-Dimethylazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2783790.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2783794.png)

![8-(3-((2-chlorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783801.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2783802.png)

![2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/no-structure.png)